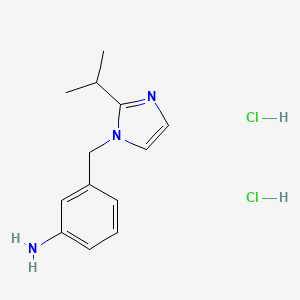

(3-((2-异丙基-1H-咪唑-1-基)甲基)苯基)胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride is a synthetic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

科学研究应用

Chemistry

In chemistry, (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in organic synthesis .

Biology

. It can also be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities . The imidazole ring is a common feature in many pharmacologically active compounds.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes.

作用机制

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . They are key components of many functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets could lead to these various effects.

Biochemical Pathways

Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound might interact with these biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound could have various molecular and cellular effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.

Formation of the Phenylamine Derivative: The phenylamine derivative is synthesized by reacting the imidazole intermediate with benzyl halides in the presence of a base.

Final Conversion to Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

化学反应分析

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted phenylamine derivatives.

生物活性

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride, with the CAS number 1211449-75-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesizing findings from various studies and sources.

The compound's molecular formula is C13H19Cl2N3, with a molecular weight of 288.22 g/mol. Its structure features an imidazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃ |

| Molecular Weight | 288.22 g/mol |

| CAS Number | 1211449-75-0 |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.55 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In a comparative analysis of various imidazole derivatives, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for related compounds ranged from 3.12 to 40 µM, indicating a promising antibacterial profile:

| Compound Type | Bacteria | MIC (µM) |

|---|---|---|

| Imidazole derivatives | S. aureus | 20 - 40 |

| Imidazole derivatives | E. coli | 40 - 70 |

The mechanism through which (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the imidazole moiety may enhance interaction with microbial targets, leading to increased efficacy.

Case Studies

- Study on Antimicrobial Efficacy : One study evaluated a series of imidazole-based compounds against multidrug-resistant strains of Staphylococcus aureus. The results indicated that compounds similar to (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride exhibited lower MIC values compared to traditional antibiotics like ceftriaxone, suggesting potential as new therapeutic agents .

- In Vivo Testing : An in vivo study assessed the effectiveness of imidazole derivatives in animal models infected with resistant bacterial strains. The results showed significant reductions in bacterial load when treated with these compounds, reinforcing their potential as effective antibacterial agents .

属性

IUPAC Name |

3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11;;/h3-8,10H,9,14H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCMEIMDCMKACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676304 |

Source

|

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211449-75-0 |

Source

|

| Record name | 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。